USP47/USP5 Selectivity Discrimination
Usp7-IN-8 exhibits complete discrimination against the closely related deubiquitinases USP47 and USP5, showing no detectable activity in biochemical assays [1]. In contrast, GNE-6640 retains measurable activity against USP47 (IC50 = 20.3 μM) and USP5 (IC50 >200 μM) , while FT671, though highly potent (IC50 = 52 nM), also demonstrates no activity against USP47 and USP5 at 25 μM [2]. However, FT671 lacks oral bioavailability, a critical differentiator discussed elsewhere [2]. Thus, Usp7-IN-8 provides a unique combination of absolute selectivity against these off-target DUBs and oral bioavailability.
| Evidence Dimension | IC50 for USP47 and USP5 |
|---|---|
| Target Compound Data | USP47: no activity; USP5: no activity |
| Comparator Or Baseline | GNE-6640: USP47 IC50 = 20.3 μM, USP5 IC50 >200 μM; FT671: USP47 no activity at 25 μM, USP5 no activity at 25 μM |
| Quantified Difference | Usp7-IN-8 shows complete inactivity vs. GNE-6640's partial cross-reactivity (≥20-fold lower potency on USP47) and matches FT671's selectivity but with oral bioavailability. |
| Conditions | Biochemical assays using recombinant USP7, USP47, and USP5; Ub-Rho110 substrate for Usp7-IN-8, similar fluorescence-based assays for comparators. |
Why This Matters
Absolute selectivity against USP47 is essential for unambiguous interpretation of USP7-dependent phenotypes, as USP47 inhibition can independently affect protein degradation pathways.
- [1] AbMole. (n.d.). USP7-IN-8 Certificate of Analysis. Retrieved from https://www.abmole.cn/literature/usp7-in-8-coa.html View Source
- [2] Turnbull, A. P., et al. (2017). Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486. https://doi.org/10.1038/nature24451 View Source
